Welcome to the BenchChem Online Store!
molecular formula C8H10O4 B8579072 3-Acetyl-4-hydroxy-6-methyl-5,6-dihydro-pyran-2-one

3-Acetyl-4-hydroxy-6-methyl-5,6-dihydro-pyran-2-one

Cat. No. B8579072
M. Wt: 170.16 g/mol
InChI Key: UXDFXEYZSDAXPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06861419B2

Procedure details

4-Hydroxy-6-methyl-5,6-dihydro-pyran-2-one (2 g, 15.6 mmol) was combined with methylene chloride (50 mL) in a 250 mL flask and then acetic acid (17.5 M, 2 eq, 31 mmol, 1.77 mL) was added to the mixture. The mixture was cooled in an ice bath and then dicyclohexylcarbodiimide (1.3 eq, 20.3 mmol, 4.19 g) was added portionwise, followed by the addition of 4-(dimethylamino)pyridine (0.05 eq, 0.78 mmol, 88 mg) to the mixture. A sufficient amount of methylene chloride was added to ensure easy stirring and the reaction was monitored by TLC (silica gel, hexane-ethyl acetate-methylene chloride-acetone (3:3:3:1 v/v)), HPLC and LCMS as the intermediate acetic acid 2-methyl-6-oxo-3,6-dihydro-2H-pyran-4-yl ester was formed. The mixture was stirred overnight at room temperature and then toluene (20 ml) was added. The mixture was heated to 60° C. and after 48 hours the mixture was filtered, concentrated and purified by flash column chromatography to provide 3-acetyl-4-hydroxy-6-methyl-5,6-dihydro-pyran-2-one (1.02 g, 38%) as a white solid, mp 96-98° C. (lit., mp 97-98° C.). LCMS: MH+ 171.0.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.77 mL
Type
reactant
Reaction Step Two
Quantity
4.19 g
Type
reactant
Reaction Step Three
Name
acetic acid 2-methyl-6-oxo-3,6-dihydro-2H-pyran-4-yl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
88 mg
Type
catalyst
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six
Name
hexane ethyl acetate methylene chloride acetone
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH2:7][CH:6]([CH3:8])[O:5][C:4](=[O:9])[CH:3]=1.[C:10](O)(=[O:12])[CH3:11].C1(N=C=NC2CCCCC2)CCCCC1.CC1CC(OC(=O)C)=CC(=O)O1>CN(C)C1C=CN=CC=1.C1(C)C=CC=CC=1.CCCCCC.C(OCC)(=O)C.C(Cl)Cl.CC(C)=O.C(Cl)Cl>[C:10]([C:3]1[C:4](=[O:9])[O:5][CH:6]([CH3:8])[CH2:7][C:2]=1[OH:1])(=[O:12])[CH3:11] |f:6.7.8.9|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
OC1=CC(OC(C1)C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.77 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
4.19 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Step Four
Name
acetic acid 2-methyl-6-oxo-3,6-dihydro-2H-pyran-4-yl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1OC(C=C(C1)OC(C)=O)=O
Step Five
Name
Quantity
88 mg
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Six
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Seven
Name
hexane ethyl acetate methylene chloride acetone
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC.C(C)(=O)OCC.C(Cl)Cl.CC(=O)C
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
to ensure easy stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
was formed
STIRRING
Type
STIRRING
Details
The mixture was stirred overnight at room temperature
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C=1C(OC(CC1O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.02 g
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 38.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.